DL-O-Tyrosine

説明

RN given refers to cpd with unspecified isomeric designation

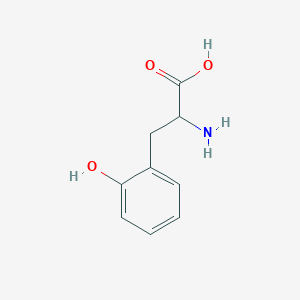

Structure

3D Structure

特性

IUPAC Name |

2-amino-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFPVMFCRNYQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90946504 | |

| Record name | DL-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | o-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2 mg/mL at 17 °C | |

| Record name | o-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2370-61-8, 709-16-0 | |

| Record name | (±)-o-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Tyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyphenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-O-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT7V2WZN17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

262 °C | |

| Record name | o-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Significance of DL-O-Tyrosine in Biomedical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-O-Tyrosine, a racemic mixture of the ortho-isomer of tyrosine, is emerging as a significant molecule in biomedical research, primarily as a biomarker of oxidative stress. Formed through the hydroxylation of phenylalanine by reactive oxygen species, its presence and concentration in biological systems provide a window into the complex interplay of oxidative damage and cellular response. This technical guide delves into the core aspects of DL-O-Tyrosine, providing a comprehensive overview of its properties, its role in signaling pathways, and its applications as a biomarker in various disease models. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological processes involving DL-O-Tyrosine.

Introduction to DL-O-Tyrosine

DL-O-Tyrosine is a derivative of the amino acid phenylalanine, formed non-enzymatically when hydroxyl radicals attack the ortho position of the phenylalanine ring.[1][2][3] Unlike the common amino acid L-tyrosine (B559521) (p-tyrosine), which is a building block for proteins and a precursor for neurotransmitters, o-tyrosine is not incorporated into proteins during translation.[1] Its presence in tissues and biofluids is therefore considered a specific indicator of hydroxyl radical-induced oxidative damage.[1][3]

Chemical and Physical Properties

DL-O-Tyrosine is a white crystalline powder with the chemical formula C₉H₁₁NO₃. It is soluble in water and acidic solutions but insoluble in organic solvents.[4] While stable at room temperature, it can decompose at high temperatures or in the presence of light and strong oxidants.[4]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [4] |

| Molecular Weight | 181.19 g/mol | [5] |

| Appearance | White crystalline powder | [4] |

| Solubility | Soluble in water and acid | [4] |

Role in Oxidative Stress and Cellular Signaling

The primary significance of DL-O-Tyrosine in biomedical research lies in its role as a biomarker for oxidative stress.[1][2][3] Elevated levels of o-tyrosine have been detected in various pathological conditions associated with increased oxidative damage, including neurodegenerative diseases and inflammatory disorders.

Formation of O-Tyrosine

Under conditions of oxidative stress, an excess of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), is generated. These highly reactive molecules can indiscriminately oxidize various biomolecules, including amino acids. Phenylalanine is a primary target for hydroxylation by hydroxyl radicals, leading to the formation of three isomers of tyrosine: ortho-tyrosine (o-tyrosine), meta-tyrosine (m-tyrosine), and para-tyrosine (p-tyrosine).[3] While p-tyrosine is the naturally occurring isomer, the presence of o-tyrosine and m-tyrosine is indicative of non-enzymatic, oxidative processes.

Impact on Cellular Signaling: The ERK/STAT Pathway

Emerging evidence suggests that the accumulation of o-tyrosine is not merely a passive marker of oxidative stress but can actively interfere with cellular signaling pathways. One of the key pathways affected is the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[6][7][8][9] Aberrant incorporation of o-tyrosine into cellular proteins can lead to dysfunctional proteins that may trigger or disrupt signaling cascades.

Furthermore, there is a known interplay between the ERK pathway and the Signal Transducer and Activator of Transcription (STAT) pathway. Activation of ERK can lead to the serine phosphorylation of STAT3, which in turn can negatively modulate its tyrosine phosphorylation, a critical step for its activation and nuclear translocation.[5][10][11][12] The presence of o-tyrosine could potentially exacerbate this effect, contributing to cellular dysfunction.

Quantitative Data

While specific quantitative toxicity and pharmacokinetic data for DL-O-Tyrosine are limited, data for the closely related L-tyrosine provide some context. It is crucial to note that the toxicity and metabolic fate of DL-O-Tyrosine may differ significantly from L-tyrosine due to its different isomeric structure.

Toxicity Data (L-Tyrosine)

| Parameter | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 5100 mg/kg | [13] |

| NOAEL (13-week) | Rat (Male) | Oral (gavage) | 600 mg/kg bw/day | [14] |

| NOAEL (13-week) | Rat (Female) | Oral (gavage) | 200 mg/kg bw/day | [14] |

LD₅₀: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level

Pharmacokinetic Parameters (L-Tyrosine)

Pharmacokinetic studies of L-tyrosine in rats have shown that its uptake and distribution vary across different brain regions.[13] Following intraperitoneal administration, serum and brain tissue levels of tyrosine increase linearly with the dose.[13] The half-life of a radiolabeled analog of o-tyrosine, L-[18F]FET, in human plasma has been determined to be 94 minutes.[15]

| Parameter | Species | Route | Observation | Reference |

| Uptake | Rat | Intraperitoneal | Linear dose-dependent increase in serum and brain tissue | [13] |

| Distribution | Rat | Intraperitoneal | Varies across brain regions (e.g., MPFC, striatum) | [13] |

| Half-life (L-[18F]FET) | Human | Intravenous | 94 minutes in plasma | [15] |

MPFC: Medial Prefrontal Cortex

Experimental Protocols

Induction of Oxidative Stress in SH-SY5Y Cells and Measurement of O-Tyrosine

This protocol describes a general method for inducing oxidative stress in a neuronal cell line and subsequently quantifying the levels of o-tyrosine.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Hydrogen peroxide (H₂O₂)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

Internal standard (e.g., ¹³C₆-o-tyrosine)

-

Acetonitrile (B52724) (ACN) and Formic acid (FA) for LC-MS/MS

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in DMEM in a humidified incubator at 37°C with 5% CO₂.

-

Induction of Oxidative Stress: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of H₂O₂ (e.g., 100-500 µM) for a defined period (e.g., 2-24 hours) to induce oxidative stress.[16][17] Include an untreated control group.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.

-

Sample Preparation for LC-MS/MS:

-

To a known amount of protein lysate, add an internal standard.

-

Precipitate the proteins by adding cold acetonitrile (e.g., 3 volumes).

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[18]

-

-

LC-MS/MS Analysis:

-

Separate the sample using a C18 reversed-phase column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Detect and quantify o-tyrosine and the internal standard using a mass spectrometer in multiple reaction monitoring (MRM) mode.[18][19]

-

-

Data Analysis: Quantify the concentration of o-tyrosine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Workflow for Biomarker Discovery and Validation

The discovery and validation of a biomarker like o-tyrosine typically follows a multi-stage process, from initial discovery in a small cohort to validation in larger, independent patient populations.[20][21][22][23][24][25][26][27][28][29]

Conclusion

DL-O-Tyrosine is a valuable biomarker for investigating the role of oxidative stress in a multitude of disease processes. Its formation as a direct consequence of hydroxyl radical-mediated damage to phenylalanine provides a specific and quantifiable measure of oxidative insults. Furthermore, the potential for o-tyrosine to actively participate in the dysregulation of cellular signaling pathways opens up new avenues for research into the mechanisms of oxidative stress-related pathologies. While more research is needed to fully elucidate the pharmacokinetics and toxicology of DL-O-Tyrosine, the methodologies and data presented in this guide provide a solid foundation for its application in biomedical research and drug development. The continued investigation of DL-O-Tyrosine holds promise for improving our understanding of diseases with an oxidative stress component and for the development of novel diagnostic and therapeutic strategies.

References

- 1. longdom.org [longdom.org]

- 2. youtube.com [youtube.com]

- 3. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction Protocol for untargeted LC-MS/MS - Animal tissues [protocols.io]

- 5. STAT3 serine phosphorylation by ERK-dependent and -independent pathways negatively modulates its tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. rombio.unibuc.ro [rombio.unibuc.ro]

- 8. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. disease-maps.io [disease-maps.io]

- 10. STAT3 serine phosphorylation by ERK-dependent and -independent pathways negatively modulates its tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. STAT3 attenuates EGFR-mediated ERK activation and cell survival during oxidant stress in mouse proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Pharmacokinetics of systemically administered tyrosine: a comparison of serum, brain tissue and in vivo microdialysate levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 13-week repeated dose toxicity study of l-tyrosine in rats by daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]

- 17. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Facilitating the Validation of Novel Protein Biomarkers for Dementia: An Optimal Workflow for the Development of Sandwich Immunoassays [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. Methods to Discover and Validate Biofluid-Based Biomarkers in Neurodegenerative Dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 24. DOT Language | Graphviz [graphviz.org]

- 25. medpace.com [medpace.com]

- 26. Tyrosine metabolism: urinary excretion studies in Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The interface between biomarker discovery and clinical validation: The tar pit of the protein biomarker pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 29. Biomarker Discovery and Validation: Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

DL-o-Tyrosine: A Novel Biomarker for Oxidative Stress - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. The accurate measurement of oxidative stress is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. DL-o-Tyrosine, an isomer of the common amino acid L-p-tyrosine, has emerged as a highly specific and reliable biomarker of hydroxyl radical-induced oxidative damage. Unlike p-tyrosine, which is produced through enzymatic hydroxylation of phenylalanine, o-tyrosine is primarily formed via the non-enzymatic attack of hydroxyl radicals on phenylalanine.[1] This technical guide provides a comprehensive overview of DL-o-tyrosine as a biomarker, including its formation, analytical methodologies for its detection, and its application in various disease states.

Introduction to DL-o-Tyrosine and Oxidative Stress

Under normal physiological conditions, the enzymatic hydroxylation of L-phenylalanine by phenylalanine hydroxylase exclusively produces L-p-tyrosine, a critical building block for proteins and a precursor for neurotransmitters and hormones.[2] However, in the presence of excessive oxidative stress, highly reactive hydroxyl radicals (•OH) can attack the aromatic ring of phenylalanine. This non-enzymatic hydroxylation results in the formation of three positional isomers: ortho-tyrosine (o-tyrosine), meta-tyrosine (m-tyrosine), and para-tyrosine (p-tyrosine).[1] The formation of o-tyrosine and m-tyrosine is a direct consequence of hydroxyl radical activity, making their detection and quantification a specific measure of this particular type of oxidative damage.[1][2]

The hydroxyl radical is one of the most potent reactive oxygen species and can be generated in biological systems through various mechanisms, including the Fenton reaction and the decomposition of peroxynitrite.[3][4] Its high reactivity leads to indiscriminate damage to lipids, proteins, and DNA, contributing to cellular dysfunction and the progression of various diseases.

Signaling Pathways of DL-o-Tyrosine Formation

The formation of DL-o-tyrosine is a downstream consequence of signaling pathways that lead to the generation of hydroxyl radicals. The following diagram illustrates the key pathways involved.

Quantitative Data on DL-o-Tyrosine Levels

The quantification of DL-o-tyrosine in various biological matrices provides valuable insights into the extent of oxidative stress in different pathological conditions. The following tables summarize representative data from the literature.

Table 1: DL-o-Tyrosine Levels in Human Plasma/Serum

| Condition | Matrix | o-Tyrosine Concentration | Fold Change vs. Healthy | Reference |

| Healthy Volunteers | Serum | 3.36 ± 0.46 µg/L | - | [5] |

| Healthy (after triiodothyronine) | Serum | 4.18 ± 0.74 µg/L | ~1.24 | [5] |

| Sepsis | Serum | Not significantly different from controls | - | [6] |

| Type 2 Diabetes | Plasma | Elevated (specific values vary) | Increased | [7][8][9] |

| Nonalcoholic Fatty Liver Disease | Plasma | 77.1 µmol/L (stage 0-1) to 99.9 µmol/L (stage 4) | Increased with fibrosis stage | [10] |

Table 2: DL-o-Tyrosine Levels in Human Urine

| Condition | Matrix | o-Tyrosine Concentration/Ratio | Fold Change vs. Healthy | Reference |

| Healthy Subjects | Urine | Values vary, often expressed as a ratio to creatinine (B1669602) or p-tyrosine | - | [6][11] |

| Sepsis | Urine | Peaked on day 1, then decreased | Significantly Increased | [6] |

| Diabetes | Urine | Elevated urinary o-Tyr excretion | Increased | [6] |

| Diabetic Patients | Urine | Higher than healthy controls | Increased | [11] |

Table 3: DL-o-Tyrosine Levels in Animal Models/Tissues

| Model/Condition | Tissue | o-Tyrosine Concentration | Fold Change vs. Control | Reference |

| Deep hypothermic cardiac arrest | Striatum | 2.53 ± 0.09 nmol/g | ~5.9 vs. low-flow bypass | [5] |

| Low-flow cardiopulmonary bypass | Striatum | 0.43 ± 0.07 nmol/g | - | [5] |

Experimental Protocols for DL-o-Tyrosine Analysis

The accurate quantification of DL-o-tyrosine requires sensitive and specific analytical methods. The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Sample Preparation from Biological Fluids (Plasma/Serum/Urine)

-

Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724). For urine, a dilution step may be sufficient.

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute and then centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the amino acids.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analytical method (e.g., 0.1% formic acid in water for LC-MS/MS or a derivatization solvent for GC-MS).

Protein Hydrolysis for Analysis of Protein-Bound o-Tyrosine

For the analysis of o-tyrosine incorporated into proteins, a hydrolysis step is necessary to release the amino acids.

-

Sample Preparation: To a protein pellet or a known amount of protein solution, add 6 M hydrochloric acid (HCl) containing 1% phenol (B47542) (to protect tyrosine from degradation).

-

Hydrolysis: Heat the sample at 110°C for 24 hours in a sealed, evacuated tube.

-

Drying: After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitution: Reconstitute the dried hydrolysate in a suitable solvent for analysis.

Detailed Methodology for LC-MS/MS Analysis

LC-MS/MS is a highly sensitive and specific method for the direct quantification of o-tyrosine without the need for derivatization.

Experimental Workflow for LC-MS/MS Analysis

Instrumentation and Parameters:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

o-Tyrosine: Precursor ion (m/z) 182.1 -> Product ion (m/z) 136.1

-

Internal Standard (e.g., ¹³C₆-o-Tyrosine): Precursor ion (m/z) 188.1 -> Product ion (m/z) 142.1

-

-

Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of o-tyrosine.

Detailed Methodology for GC-MS Analysis

GC-MS analysis of amino acids requires a derivatization step to increase their volatility. Silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common method.

Experimental Workflow for GC-MS Analysis

Instrumentation and Parameters:

-

Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

-

Mass Spectrometer: A mass selective detector.

-

GC Column: A capillary column suitable for amino acid analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl methylpolysiloxane column).

-

Derivatization Protocol:

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Scan mode or selected ion monitoring (SIM) for increased sensitivity. Characteristic ions for the di-TBDMS derivative of o-tyrosine would be monitored.

-

Data Analysis: Quantification is based on the peak area of a characteristic ion of the derivatized o-tyrosine relative to an internal standard, using a calibration curve.

Conclusion

DL-o-Tyrosine is a valuable and specific biomarker for hydroxyl radical-mediated oxidative stress. Its formation via the non-enzymatic hydroxylation of phenylalanine provides a direct window into the extent of oxidative damage in various pathological conditions. The analytical methods detailed in this guide, particularly LC-MS/MS, offer the sensitivity and specificity required for accurate quantification in complex biological matrices. The inclusion of DL-o-tyrosine in research and clinical studies will undoubtedly enhance our understanding of the role of oxidative stress in disease and aid in the development and evaluation of novel antioxidant therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasma tyrosine and its interaction with low high‐density lipoprotein cholesterol and the risk of type 2 diabetes mellitus in Chinese - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news.uthscsa.edu [news.uthscsa.edu]

- 9. sciencedaily.com [sciencedaily.com]

- 10. dovepress.com [dovepress.com]

- 11. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]

- 12. merckmillipore.com [merckmillipore.com]

The Biochemical Pathway of DL-o-Tyrosine Formation from Phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of ortho-tyrosine (o-tyrosine), a structural isomer of the canonical amino acid L-tyrosine, is predominantly a non-enzymatic process driven by oxidative stress. Unlike the highly specific enzymatic synthesis of L-p-tyrosine by phenylalanine hydroxylase (PAH), o-tyrosine arises from the direct attack of highly reactive hydroxyl radicals (•OH) on the aromatic ring of phenylalanine. This event serves as a significant biomarker for oxidative damage to proteins and is implicated in the pathophysiology of numerous diseases. This technical guide provides a comprehensive overview of the biochemical pathways leading to DL-o-tyrosine formation from phenylalanine, with a focus on the underlying chemical mechanisms, quantitative data from key experimental models, and detailed laboratory protocols for its study.

Introduction

Phenylalanine is an essential amino acid that is primarily metabolized in the liver to L-p-tyrosine by the enzyme phenylalanine hydroxylase (PAH)[1]. This reaction is a critical step in protein synthesis and the production of catecholamines[2]. However, under conditions of oxidative stress, where there is an excessive production of reactive oxygen species (ROS), phenylalanine can undergo non-enzymatic hydroxylation to form all three of its hydroxylated isomers: ortho-, meta-, and para-tyrosine[3][4][5]. The formation of o-tyrosine and m-tyrosine is considered a specific marker of hydroxyl radical-mediated damage, as enzymatic pathways do not significantly produce these isomers[6]. The presence of elevated levels of o-tyrosine in biological tissues and fluids is therefore a reliable indicator of oxidative stress and has been associated with various pathological conditions, including neurodegenerative diseases, atherosclerosis, and diabetes[7][8][9]. This guide will delve into the core biochemical processes governing the formation of DL-o-tyrosine from phenylalanine.

Biochemical Pathways of Tyrosine Isomer Formation

The conversion of phenylalanine to its hydroxylated isomers can occur through two distinct routes: a highly specific enzymatic pathway and a non-specific non-enzymatic pathway.

Enzymatic Hydroxylation of Phenylalanine

The primary enzymatic pathway for phenylalanine hydroxylation is catalyzed by Phenylalanine Hydroxylase (PAH) . This enzyme exhibits high substrate and positional specificity, almost exclusively producing L-p-tyrosine[1].

-

Reaction: L-Phenylalanine + Tetrahydrobiopterin (BH4) + O2 → L-p-Tyrosine + Dihydrobiopterin (BH2) + H2O

-

Specificity: The catalytic mechanism of PAH ensures hydroxylation occurs at the para position (C4) of the phenyl ring. The formation of o-tyrosine via PAH is negligible.

Another related enzyme, Tyrosine Hydroxylase (TH) , which is the rate-limiting enzyme in catecholamine synthesis, can also hydroxylate phenylalanine. However, its primary substrate is tyrosine, and while it can act on phenylalanine, it predominantly produces p-tyrosine and L-DOPA, with only trace amounts of other isomers[2][10]. Kinetic studies have shown that the efficiency of phenylalanine hydroxylation by TH is significantly lower than that of its primary substrate[11].

Non-Enzymatic Hydroxylation by Hydroxyl Radicals

The principal pathway for the formation of DL-o-tyrosine is the non-enzymatic, random attack of hydroxyl radicals (•OH) on the phenylalanine ring[4][5]. This process is not stereospecific, resulting in a racemic mixture of D- and L-o-tyrosine.

-

Mechanism: The electrophilic •OH radical adds to the aromatic ring of phenylalanine, forming a hydroxycyclohexadienyl radical intermediate. Subsequent one-electron oxidation of this intermediate yields the stable hydroxylated products: o-, m-, and p-tyrosine[12].

Hydroxyl radicals can be generated in biological systems through several mechanisms, including:

-

The Fenton Reaction: The reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) is a major source of hydroxyl radicals in vivo[5][13].

-

Decomposition of Peroxynitrite: Peroxynitrite (ONOO⁻), formed from the reaction of superoxide (B77818) radicals (O₂⁻) and nitric oxide (NO), can decompose, particularly in its protonated form (ONOOH), to generate hydroxyl radicals[12][14][15].

-

Ionizing Radiation (Gamma-Radiolysis): Exposure to gamma rays can cause the radiolysis of water, producing hydroxyl radicals[4][16].

The non-specific nature of the hydroxyl radical attack leads to the formation of all three tyrosine isomers, with the relative yields depending on the specific reaction conditions.

Quantitative Data on Tyrosine Isomer Formation

The following tables summarize quantitative data from studies investigating the formation of tyrosine isomers from phenylalanine under various oxidative conditions.

Table 1: Relative Yields of Tyrosine Isomers from Phenylalanine via Non-Enzymatic Hydroxylation

| Hydroxyl Radical Source | Experimental System | o-Tyrosine Yield (%) | m-Tyrosine Yield (%) | p-Tyrosine Yield (%) | Reference |

| Fenton Reaction (Fe²⁺/H₂O₂) | Aqueous Solution | ~30-40 | ~30-35 | ~25-35 | [4] |

| Gamma-Radiolysis | Aqueous Solution | ~38 | ~31 | ~31 | [4] |

| Peroxynitrite (ONOO⁻) | Aqueous Solution | Small amounts detected | Small amounts detected | Small amounts detected | [14][15] |

Note: Yields can vary depending on pH, reactant concentrations, and the presence of other molecules.

Table 2: Kinetic Parameters for Enzymatic Phenylalanine Hydroxylation

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Product(s) | Reference |

| Phenylalanine Hydroxylase (rat, truncated) | L-Phenylalanine | 130 | ~14 | ~1.1 x 10⁵ | L-p-Tyrosine | [17][18] |

| Tyrosine Hydroxylase (rat) | L-Phenylalanine | ~200 | ~0.2 | ~1 x 10³ | L-p-Tyrosine, L-DOPA | [2][11] |

| Tyrosine Hydroxylase (rat) | L-Tyrosine | ~20 | ~2.5 | ~1.25 x 10⁵ | L-DOPA | [2][11] |

Note: Kinetic parameters are approximate and can vary based on enzyme source, form (full-length vs. truncated), and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of o-tyrosine formation.

In Vitro o-Tyrosine Formation via the Fenton Reaction

This protocol describes the generation of hydroxyl radicals using the Fenton reaction to induce the hydroxylation of phenylalanine.

Materials:

-

L-Phenylalanine

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Sodium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

HPLC-grade water

Procedure:

-

Prepare a stock solution of L-phenylalanine (e.g., 10 mM) in sodium phosphate buffer.

-

Prepare fresh stock solutions of FeSO₄·7H₂O (e.g., 10 mM) and H₂O₂ (e.g., 100 mM) in HPLC-grade water.

-

In a reaction vessel, combine the L-phenylalanine stock solution with sodium phosphate buffer to achieve a final phenylalanine concentration of 1 mM.

-

Initiate the reaction by adding FeSO₄ to a final concentration of 0.1 mM, followed immediately by the addition of H₂O₂ to a final concentration of 1 mM.

-

Incubate the reaction mixture at room temperature (or 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an excess of catalase to remove residual H₂O₂ or by flash-freezing the samples in liquid nitrogen.

-

Samples are now ready for analysis by HPLC.

Quantification of Tyrosine Isomers by HPLC with Fluorescence Detection

This protocol outlines a common method for the separation and quantification of o-, m-, and p-tyrosine.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

-

Mobile Phase A: 50 mM sodium acetate (B1210297) buffer, pH 5.5.

-

Mobile Phase B: Acetonitrile.

-

Standard solutions of o-, m-, and p-tyrosine of known concentrations.

Procedure:

-

Sample Preparation:

-

For in vitro reaction mixtures, dilute the sample with the mobile phase if necessary.

-

For biological samples (e.g., plasma, tissue homogenates), perform protein precipitation by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA). Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Set the fluorescence detector to an excitation wavelength of 275 nm and an emission wavelength of 305 nm.

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the prepared sample onto the column.

-

Elute the tyrosine isomers using a gradient program (e.g., a linear gradient from 5% to 30% B over 20 minutes).

-

The typical elution order is p-tyrosine, followed by m-tyrosine, and then o-tyrosine.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of o-, m-, and p-tyrosine standards.

-

Determine the concentration of each isomer in the samples by comparing their peak areas to the standard curve.

-

Mandatory Visualizations

Biochemical Pathways

Caption: Enzymatic vs. Non-Enzymatic Phenylalanine Hydroxylation.

Experimental Workflow for o-Tyrosine Analysis

Caption: Workflow for o-Tyrosine Quantification in Biological Samples.

Logical Relationship of Oxidative Stress and o-Tyrosine Formation

Caption: The link between oxidative stress and o-tyrosine as a biomarker.

Conclusion

The formation of DL-o-tyrosine from phenylalanine is a robust indicator of hydroxyl radical-mediated oxidative stress. While enzymatic pathways are highly specific for the synthesis of L-p-tyrosine, the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals generates a mixture of o-, m-, and p-tyrosine isomers. The quantification of o-tyrosine, therefore, provides a valuable tool for researchers and clinicians to assess the extent of oxidative damage in various physiological and pathological states. The experimental protocols and quantitative data presented in this guide offer a foundational resource for the investigation of this important biomarker in the fields of biochemistry, drug development, and clinical research. Further research into the specific roles of o-tyrosine in cellular signaling and pathology will continue to enhance our understanding of the consequences of oxidative stress.

References

- 1. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The hydroxylation of phenylalanine and tyrosine: a comparison with salicylate and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of hydroxyl radicals by D-phenylalanine hydroxylation: a specific assay for hydroxyl radical generation in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative Modifications of Protein Tyrosyl Residues Are Increased in Plasma of Human Subjects with Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of oxidative stress, 3-Nitrotyrosine, and HMGB-1 levels in patients with wet type Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Mutagenesis of a Specificity-Determining Residue in Tyrosine Hydroxylase Establishes that the Enzyme is a Robust Phenylalanine Hydroxylase but a Fragile Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aromatic hydroxylation and nitration of phenylalanine and tyrosine by peroxynitrite. Evidence for hydroxyl radical production from peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Formation of Tyrosine Isomers in Aqueous Phenylalanine Solutions by Gamma Irradiation [jonsat.nstri.ir]

- 17. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Hydroxyl Radicals in o-Tyrosine Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Under conditions of oxidative stress, the highly reactive hydroxyl radical (•OH) can attack the aromatic ring of phenylalanine, leading to the formation of ortho-tyrosine (o-tyrosine) and meta-tyrosine (m-tyrosine), isomers of the standard amino acid para-tyrosine (p-tyrosine).[1][2][3] This non-enzymatic hydroxylation serves as a crucial biomarker for oxidative damage to proteins and is implicated in the pathology of numerous diseases, including neurodegenerative disorders, atherosclerosis, and diabetes.[1][3] Understanding the mechanisms of o-tyrosine synthesis, its detection, and its quantification is paramount for researchers in the fields of aging, disease pathology, and drug development. This guide provides a comprehensive overview of the core principles of hydroxyl radical-mediated o-tyrosine formation, detailed experimental protocols for its study, and quantitative data to support experimental design and interpretation.

The Chemical Mechanism of o-Tyrosine Formation

The synthesis of o-tyrosine from phenylalanine is a multi-step process initiated by the electrophilic attack of a hydroxyl radical on the phenyl ring of phenylalanine.[1][4] This addition reaction forms a transient and highly reactive hydroxycyclohexadienyl radical intermediate.[1][4] Subsequently, this radical can undergo oxidation to form the stable o-tyrosine isomer, among other products.[1]

The primary mechanism involves the following steps:

-

Hydroxyl Radical Attack: The hydroxyl radical adds to the ortho, meta, or para position of the phenylalanine aromatic ring.

-

Formation of a Radical Intermediate: This addition results in the formation of a hydroxycyclohexadienyl radical.

-

Oxidation to Stable Products: The radical intermediate is then oxidized, leading to the formation of o-, m-, and p-tyrosine.[1][4][5]

It is important to note that while enzymatic hydroxylation of phenylalanine by phenylalanine hydroxylase exclusively produces p-tyrosine, the non-enzymatic reaction with hydroxyl radicals yields a mixture of all three isomers.[2][6]

dot

Caption: Hydroxylation of Phenylalanine by Hydroxyl Radicals.

Experimental Protocols

In Vitro Generation of Hydroxyl Radicals via the Fenton Reaction

The Fenton reaction is a widely used method for generating hydroxyl radicals in a controlled laboratory setting to study their effects on biological molecules.[4][6]

Materials:

-

Ferrous sulfate (B86663) (FeSO₄)

-

Nitrilotriacetic acid (NTA)

-

Hydrogen peroxide (H₂O₂)

-

DL-Phenylalanine

-

Acetate (B1210297) buffer (10 mM, pH 5.5)

Procedure:

-

Prepare a reaction mixture containing 1 mM FeSO₄, 2 mM nitrilotriacetic acid, and 5 mM DL-phenylalanine in 10 mM acetate buffer (pH 5.5).[6]

-

Initiate the Fenton reaction by adding H₂O₂ to a final concentration of 1 mM.[6]

-

Incubate the reaction mixture at room temperature for 1 hour.[6]

-

Terminate the reaction, for example, by adding a scavenger like catalase or by immediate analysis.

-

The resulting solution, containing hydroxylated phenylalanine products, can then be analyzed using methods such as HPLC.

dot

Caption: Experimental Workflow for the Fenton Reaction.

Quantification of o-Tyrosine using High-Performance Liquid Chromatography (HPLC)

HPLC coupled with various detection methods is the gold standard for the separation and quantification of tyrosine isomers.

Instrumentation and Conditions:

-

HPLC System: An Agilent 1100 HPLC system or equivalent.[7]

-

Column: A reverse-phase column such as ODS-HG-3 (2 x 50 mm).[7]

-

Mobile Phase: A gradient system is typically used. For example:

-

Detection:

-

Fluorescence Detection: Highly sensitive for tyrosine isomers.[8]

-

Electrochemical Detection (ECD): Offers high sensitivity and selectivity for electroactive compounds like tyrosine isomers.[9]

-

Mass Spectrometry (MS/MS): Provides definitive identification and quantification, especially when coupled with isotopic dilution methods.[7]

-

Sample Preparation:

-

For biological samples like tissue or plasma, protein hydrolysis (e.g., acid hydrolysis) is necessary to release protein-bound o-tyrosine.

-

Solid-phase extraction (SPE) can be used for sample cleanup and concentration of the analytes before HPLC analysis.[7]

Quantification:

-

A standard curve is generated using known concentrations of authentic o-tyrosine.

-

The peak area of o-tyrosine in the sample is compared to the standard curve to determine its concentration.

Quantitative Data

The formation of tyrosine isomers from the reaction of hydroxyl radicals with phenylalanine is dependent on the specific reaction conditions.

| Parameter | o-Tyrosine | m-Tyrosine | p-Tyrosine | Reference |

| Relative Yield (γ-radiolysis) | ~1 | ~1 | ~1 | [4] |

| Relative Yield (Fenton Reaction) | ~1 | ~1 | ~1 | [4] |

Note: The yields of the three isomers are approximately equal, indicating that the hydroxyl radical attacks the phenylalanine ring with little regioselectivity under these conditions.[4]

The concentration of o-tyrosine in biological samples can be an indicator of oxidative stress levels.

| Sample Type | Condition | o-Tyrosine Concentration | Reference |

| Human Urine (Healthy) | - | 8.8 ± 0.6 µmol/mol creatinine | [7] |

| Human Urine (Diabetic) | - | Significantly higher than healthy | [7] |

| Irradiated Chicken | 0 kGy | Not detected (>0.01 mg/kg) | [8] |

| Irradiated Chicken | Increasing doses | Up to 5.18 mg/kg | [8] |

| Human Plasma (Renal Replacement Therapy) | Non-EPO-treated | 162.97 (191.24) nM | [10] |

| Human Plasma (Renal Replacement Therapy) | EPO-treated | 489.92 (726.85) nM | [10] |

Signaling Pathways and Logical Relationships

The presence of o-tyrosine is a downstream consequence of cellular processes that generate reactive oxygen species (ROS), particularly the hydroxyl radical.

dot

Caption: Logical Pathway of o-Tyrosine as a Biomarker.

Conclusion

The formation of o-tyrosine via the reaction of hydroxyl radicals with phenylalanine is a well-established indicator of oxidative stress. Its detection and quantification in biological systems provide valuable insights into the role of oxidative damage in various physiological and pathological states. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate the significance of o-tyrosine in their respective fields. The continued study of such biomarkers is crucial for advancing our understanding of diseases associated with oxidative stress and for the development of novel therapeutic strategies.

References

- 1. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. static.igem.org [static.igem.org]

- 5. The hydroxylation of phenylalanine and tyrosine: a comparison with salicylate and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of o-tyrosine in irradiated chicken by reverse-phase HPLC and fluorescence detection. | Semantic Scholar [semanticscholar.org]

- 9. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical and Physical Properties of DL-O-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-O-Tyrosine, a non-proteinogenic amino acid, is an isomer of the common amino acid tyrosine, with the hydroxyl group positioned at the ortho position of the phenyl ring. It is primarily formed in vivo through the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals, making it a significant biomarker for oxidative stress.[1][2][3][4] This guide provides a comprehensive overview of the fundamental chemical and physical properties of DL-O-Tyrosine, along with detailed experimental protocols for their determination and characterization. Understanding these core properties is crucial for researchers in fields ranging from medicinal chemistry and drug development to toxicology and food science.

Chemical and Physical Properties

The chemical and physical properties of DL-O-Tyrosine are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Chemical Properties of DL-O-Tyrosine

| Property | Value |

| IUPAC Name | (2R,S)-2-amino-3-(2-hydroxyphenyl)propanoic acid |

| Synonyms | DL-2-Hydroxyphenylalanine, (±)-o-Tyrosine |

| CAS Number | 2370-61-8 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)O)CC(C(=O)O)N |

| InChI Key | WRFPVMFCRNYQNR-UHFFFAOYSA-N |

| Predicted pKa | 2.31 ± 0.10 |

Table 2: Physical Properties of DL-O-Tyrosine

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~260 °C (decomposes) |

| Boiling Point | 369 °C (predicted) |

| Density | 1.333 g/cm³ (predicted) |

| Solubility in Water | Soluble |

| Solubility in DMSO | Slightly soluble, soluble when heated[5][6] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of DL-O-Tyrosine.

Melting Point Determination

Objective: To determine the melting point of DL-O-Tyrosine using a Mel-Temp apparatus.

Materials:

-

DL-O-Tyrosine powder

-

Mel-Temp apparatus

-

Capillary tubes (one end sealed)

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Ensure the DL-O-Tyrosine sample is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a capillary tube with the DL-O-Tyrosine powder to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

-

Insert the packed capillary tube into the heating block of the Mel-Temp apparatus.

-

Set the heating rate to a rapid setting initially to get an approximate melting range.

-

Once the approximate range is determined, allow the apparatus to cool.

-

Prepare a new sample and set the heating rate to a slow and steady increase, typically 1-2 °C per minute, starting from a temperature about 15-20 °C below the approximate melting point.[7][8]

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9][10]

-

Given that DL-O-Tyrosine decomposes, darkening of the sample may be observed. Note the temperature at which decomposition begins.

Solubility Determination

Objective: To qualitatively and quantitatively determine the solubility of DL-O-Tyrosine in water and DMSO.

Materials:

-

DL-O-Tyrosine powder

-

Distilled water

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Vials or test tubes

-

Vortex mixer

-

Analytical balance

-

Spectrophotometer or HPLC system for quantitative analysis

Procedure (Qualitative):

-

Add a small amount (e.g., 1-2 mg) of DL-O-Tyrosine to a vial containing 1 mL of the solvent (water or DMSO).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the substance is soluble. If it remains undissolved, it is sparingly soluble or insoluble. For slightly soluble substances, gentle heating can be applied to observe any change in solubility.

Procedure (Quantitative - Isothermal Equilibrium Method):

-

Prepare saturated solutions by adding an excess amount of DL-O-Tyrosine to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and dilute it with the appropriate solvent.

-

Determine the concentration of DL-O-Tyrosine in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[5][11]

-

Calculate the solubility in terms of mg/mL or mol/L.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of DL-O-Tyrosine.

Materials:

-

DL-O-Tyrosine

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized and carbonate-free

-

pH meter with a glass electrode, calibrated

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Accurately weigh a known amount of DL-O-Tyrosine and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Fill the burette with the standardized 0.1 M HCl solution.

-

Titrate the DL-O-Tyrosine solution by adding the HCl in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH drops significantly and then stabilizes at a low value.

-

Repeat the procedure with a fresh sample of DL-O-Tyrosine solution, this time titrating with the standardized 0.1 M NaOH solution until the pH rises significantly and stabilizes at a high value.[12][13]

-

Plot a titration curve of pH versus the equivalents of acid/base added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). For a diprotic amino acid like DL-O-Tyrosine, two pKa values (pKa1 for the carboxyl group and pKa2 for the amino group) can be determined from the titration curve.

Spectroscopic and Chromatographic Analysis

Objective: To analyze the purity of DL-O-Tyrosine and separate it from related compounds.

Materials and Equipment:

-

HPLC system with a UV or diode-array detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: Acetonitrile

-

DL-O-Tyrosine standard solution

-

Sample solution of DL-O-Tyrosine

Procedure:

-

Prepare the mobile phases and degas them.

-

Prepare a standard solution of DL-O-Tyrosine in the mobile phase A at a known concentration (e.g., 1 mg/mL).

-

Prepare the sample solution similarly.

-

Set up the HPLC system with the following exemplary conditions:

-

Column: C18 reversed-phase

-

Mobile Phase: A gradient can be used, for example, starting with 95% A and 5% B, then ramping to a higher concentration of B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection Wavelength: Monitor at 274 nm (the approximate λmax of the ortho-hydroxyphenyl group).

-

-

Inject the standard and sample solutions and record the chromatograms.

-

The purity of the sample can be assessed by the area percentage of the main peak. The retention time of the sample peak should match that of the standard.

Objective: To confirm the chemical structure of DL-O-Tyrosine.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

DL-O-Tyrosine sample

Procedure:

-

Dissolve a small amount (5-10 mg) of DL-O-Tyrosine in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm the presence of all expected protons and carbons in the DL-O-Tyrosine structure.

Objective: To identify the functional groups present in DL-O-Tyrosine.

Materials and Equipment:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

DL-O-Tyrosine powder

Procedure:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the DL-O-Tyrosine powder directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[14]

-

Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present, such as O-H (hydroxyl and carboxylic acid), N-H (amine), C=O (carboxyl), and aromatic C-H and C=C stretches.

Objective: To determine the maximum absorbance wavelength (λmax) of DL-O-Tyrosine.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Solvent (e.g., water or a suitable buffer)

-

DL-O-Tyrosine solution

Procedure:

-

Prepare a dilute solution of DL-O-Tyrosine in the chosen solvent.

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Place the sample solution in a quartz cuvette and record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).[15]

-

The wavelength at which the highest absorbance is recorded is the λmax. For tyrosine isomers, characteristic absorbance peaks are expected in the UV region.[16][17][18]

Visualizations

Formation of DL-O-Tyrosine from Phenylalanine

The formation of o-tyrosine is a direct consequence of oxidative stress, where highly reactive hydroxyl radicals attack the aromatic ring of phenylalanine. This non-enzymatic reaction can occur at the ortho, meta, or para positions, leading to the formation of the corresponding tyrosine isomers.

Caption: Formation of tyrosine isomers from phenylalanine via hydroxyl radical attack during oxidative stress.

Potential Role of O-Tyrosine in Cellular Signaling

Elevated levels of o-tyrosine, as a marker of oxidative stress, can have downstream effects on cellular signaling pathways. For instance, oxidative stress is known to activate the MAPK (Mitogen-Activated Protein Kinase) signaling cascade, which can lead to various cellular responses, including inflammation and apoptosis.

Caption: Potential involvement of o-Tyrosine in the MAPK signaling pathway as a consequence of oxidative stress.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. static.igem.org [static.igem.org]

- 3. researchgate.net [researchgate.net]

- 4. The hydroxylation of phenylalanine and tyrosine: a comparison with salicylate and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. refp.cohlife.org [refp.cohlife.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. youtube.com [youtube.com]

- 11. inis.iaea.org [inis.iaea.org]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. iosrjournals.org [iosrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1: basic principles and properties of tyrosine chromophore - PMC [pmc.ncbi.nlm.nih.gov]

- 18. UV-Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1: basic principles and properties of tyrosine chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into the Cellular Uptake of DL-O-Tyrosine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for initiating investigations into the cellular uptake of DL-O-Tyrosine. While direct research on the cellular transport of the racemic mixture DL-O-Tyrosine is limited, this document synthesizes the current understanding of the uptake mechanisms for its individual enantiomers, D-Tyrosine and L-Tyrosine (B559521). By detailing established experimental protocols, presenting known quantitative data, and visualizing relevant biological pathways, this guide serves as a foundational resource for researchers aiming to elucidate the cellular transport of DL-O-Tyrosine and its potential as a therapeutic agent or delivery vehicle.

Introduction

Tyrosine, a non-essential amino acid, is a critical precursor for the synthesis of neurotransmitters, hormones, and melanin[1][2]. Its transport across the cell membrane is a highly regulated process mediated by various amino acid transporters. The L-isomer, L-Tyrosine, is the biologically active form and its uptake has been extensively studied. The D-isomer, D-Tyrosine, is less common in mammalian systems, but its transport and metabolic fate are of growing interest. This guide focuses on the initial steps required to understand the cellular uptake of a racemic mixture, DL-O-Tyrosine, by leveraging the knowledge of its constituent parts.

Cellular Uptake Mechanisms of Tyrosine Enantiomers

The cellular uptake of tyrosine is primarily mediated by carrier-mediated transport systems. The predominant system for L-Tyrosine is the large neutral amino acid (LNAA) transporter system, also known as System L[3][4].

-

System L: This is a sodium-independent transport system responsible for the uptake of large neutral amino acids, including L-Tyrosine. The L-type amino acid transporter 1 (LAT1) is a major isoform of this system and is highly expressed in various tissues, including the brain and tumors[5][6][7][8]. The uptake of L-Tyrosine via System L is characterized by competitive inhibition by other large neutral amino acids like phenylalanine, leucine, and tryptophan[3][9][10].

-

Other Systems: While System L is the primary transporter, other systems like System A and System ASC may play a minor role in tyrosine transport in some cell types.

The uptake of D-amino acids, including D-Tyrosine, can also occur through some of these transporters, although often with lower affinity compared to their L-counterparts. For instance, LAT1 has been observed to facilitate the uptake of D-amino acids, particularly at higher concentrations[11].

Known Signaling Pathways

The transport of tyrosine can be influenced by intracellular signaling pathways. For instance, stimulation of melanogenesis through pathways involving cAMP has been shown to increase melanosomal tyrosine transport[12]. While the direct regulation of plasma membrane tyrosine transporters by specific signaling cascades is an area of active research, it is understood that factors influencing cell growth and metabolism can indirectly affect transporter expression and activity.

Below is a generalized representation of the L-Tyrosine uptake pathway and its subsequent metabolic fate.

Quantitative Data on Tyrosine Uptake

The following tables summarize the available quantitative data for L-Tyrosine uptake in various cell lines. This information provides a crucial baseline for designing and interpreting experiments on DL-O-Tyrosine.

| Cell Line | Transporter System | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Rabbit Corneal (SIRC) | Large Neutral Amino Acid | 71 ± 21 | 2.9 ± 0.62 | [3] |

| Human Melanoma (SK-MEL 23) | System L | 164 ± 16 | 21.6 ± 1.1 | |

| B-16 Mouse Melanoma | Na+-independent | 75 | 15 | [10] |

| Rat Brain Cerebral Cortex Slices | Carrier-mediated | 1640 | 0.98 (µmol/min/ml tissue water) | [13][14] |

Table 1: Kinetic Parameters of L-Tyrosine Uptake

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the cellular uptake of DL-O-Tyrosine. These protocols are adapted from established methods for studying D- and L-Tyrosine transport.

General Cell Culture and Maintenance

-

Cell Lines: Select appropriate cell lines for the study (e.g., HEK293, a colon carcinoma cell line like SW480, or a cell line relevant to the therapeutic target).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2[15].

Radiolabeled Uptake Assay

This is a classic and highly sensitive method to quantify amino acid transport.

Objective: To determine the kinetics of DL-O-Tyrosine uptake.

Materials:

-

Radiolabeled [3H]-D-Tyrosine and [3H]-L-Tyrosine (as a starting point to understand the individual enantiomers of a potential DL-O-[3H]-Tyrosine)

-

Unlabeled D-Tyrosine, L-Tyrosine, and DL-O-Tyrosine

-

Hank's Balanced Salt Solution (HBSS) or other suitable uptake buffer

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail and scintillation counter

Protocol:

-

Cell Seeding: Plate cells in multi-well plates and grow to 80-90% confluency.

-

Preparation of Uptake Solutions: Prepare a range of concentrations of radiolabeled tyrosine mixed with unlabeled tyrosine in HBSS.

-

Uptake Initiation: Wash the cells with pre-warmed HBSS and then add the uptake solution to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).

-

Uptake Termination: Remove the uptake solution and rapidly wash the cells three times with ice-cold HBSS to stop the transport process.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Assay: Determine the protein concentration in each well to normalize the uptake data.

Competitive Inhibition Assay

Objective: To identify the transporters involved in DL-O-Tyrosine uptake.

Protocol:

-

Follow the radiolabeled uptake assay protocol.

-

In the uptake solution, include a high concentration of known inhibitors for specific amino acid transport systems (e.g., 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) for System L).

-

Compare the uptake of radiolabeled tyrosine in the presence and absence of inhibitors. A significant reduction in uptake suggests the involvement of the targeted transporter.

Fluorescent Biosensor Assay for D-Amino Acid Transport

This method allows for real-time visualization of D-amino acid uptake in live cells[11].

Objective: To dynamically measure the uptake of the D-enantiomer within the DL-O-Tyrosine mixture.

Principle: A fluorescent H2O2 sensor (HyPer) is coupled to a D-amino acid oxidase (DAAO). When a D-amino acid is taken up by the cell, DAAO oxidizes it, producing H2O2, which causes a ratiometric change in the HyPer sensor's fluorescence[11].

Materials:

-

HEK293 cells (or other suitable cell line) expressing the HyPer-DAAO biosensor

-

DL-O-Tyrosine

-

Fluorescence microscope or plate reader capable of ratiometric measurements

Protocol:

-

Cell Seeding: Plate the biosensor-expressing cells in a suitable imaging dish or plate.

-

Baseline Measurement: Acquire baseline fluorescence readings of the cells in buffer.

-

Stimulation: Add a solution of DL-O-Tyrosine to the cells.

-

Real-time Imaging: Continuously monitor the change in fluorescence ratio over time.

-

Data Analysis: The rate of change in fluorescence is proportional to the rate of D-Tyrosine uptake.

Data Analysis and Interpretation

-

Kinetic Analysis: For the radiolabeled uptake assays, plot the initial uptake rates against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km (substrate affinity) and Vmax (maximum transport velocity).

-

Inhibition Studies: Calculate the percentage of inhibition of radiolabeled tyrosine uptake in the presence of competitors. This will help to elucidate the specific transporters involved.

-

Fluorescent Biosensor Data: Analyze the rate of change in the fluorescence ratio to determine the kinetics of D-Tyrosine uptake.

Future Directions

The initial investigations outlined in this guide will provide a solid foundation for understanding the cellular uptake of DL-O-Tyrosine. Subsequent research could focus on:

-

Stereospecificity: Directly comparing the uptake kinetics of purified D-O-Tyrosine and L-O-Tyrosine.

-

Transporter Identification: Using siRNA or CRISPR/Cas9 to knock down specific transporters (e.g., LAT1) to confirm their role in DL-O-Tyrosine uptake.

-

In Vivo Studies: Investigating the biodistribution and pharmacokinetics of DL-O-Tyrosine in animal models.

By systematically applying the methodologies described herein, researchers can effectively characterize the cellular uptake of DL-O-Tyrosine, paving the way for its potential applications in drug development and therapy.

References

- 1. SMPDB [smpdb.ca]

- 2. Tyrosine - Wikipedia [en.wikipedia.org]

- 3. Carrier mediated uptake of L-tyrosine and its competitive inhibition by model tyrosine linked compounds in a rabbit corneal cell line (SIRC)--strategy for the design of transporter/receptor targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional characterization of tyrosine transport in fibroblast cells from healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. O-(2-[18F]fluoroethyl)-L-tyrosine: uptake mechanisms and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Studies on the transport of tyrosine, leucine, and methionine in cultured B-16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tyrosine transport into melanosomes is increased following stimulation of melanocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The uptake and efflux of L-phenylalanine and L-tyrosine from rat brain cerebral cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The uptake and efflux of l-phenylalanine and l-tyrosine from rat brain cerebral cortex slices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Physiological Relevance of O-Tyrosine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction